N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-21(2)11-5-10-20-26(24,25)13-8-9-16-17(12-13)19(23)15-7-4-3-6-14(15)18(16)22/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVYLCBDDHRDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-anthraquinone with a sulfonamide derivative. One common method includes the use of lead acetate as a catalyst in a solvent-free environment to facilitate the amidation reaction between esters and 3-(dimethylamino)-1-propylamine . The reaction conditions often require elevated temperatures and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the anthraquinone core, leading to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research and drug development.
Industry: The compound can be used in the production of advanced materials, such as polymers and surfactants, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound are compared below with four anthraquinone derivatives from the evidence, focusing on substituents, physicochemical data, and synthetic yields.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility and Reactivity: The 3-(dimethylamino)propyl chain in the target compound and RH9 introduces a tertiary amine, enhancing water solubility compared to non-polar substituents (e.g., p-tolyl in 10c) . Trifluoromethyl groups in 10c and 10d increase lipophilicity and metabolic stability, making them more suited for membrane penetration in drug design .
Synthetic Yields: Anthraquinone sulfonamides with complex substituents (e.g., 10c) achieve higher yields (78%) compared to carboxamide derivatives like RH9 (33%), suggesting steric or electronic challenges in carboxamide synthesis .
Biological Activity: RH9 (a carboxamide analog) demonstrated activity against Staphylococcus aureus, attributed to its anthraquinone core and hydrophilic substituents . The target sulfonamide may exhibit similar antimicrobial properties, though this requires experimental validation.
Thermal Stability :
- Melting points for sulfonamides (10c , 10d ) range between 113–135°C, reflecting moderate thermal stability influenced by crystallinity and hydrogen bonding .
Table 2: Spectroscopic Data Comparison
| Compound | IR (C=O stretches, cm⁻¹) | ¹H NMR Key Signals (δ, ppm) | HRMS (Observed) |
|---|---|---|---|
| RH9 | Not reported | Not reported | 355.1280 [M+H]⁺ |
| 10c | 1690, 1673 (anthraquinone C=O) | 2.2 (s, CH₃–Ar), 6.6 (pyrazole-H), 8.4 (NH) | m/z 672 (M⁺) |
| 10d | 1728, 1620 (additional C=O) | 2.2 (s, CH₃–Ar), 6.69 (pyrazole-H), 11.02 (NH) | m/z 658 (M⁺) |
Biological Activity
N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to summarize the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C24H29N3O5S
- Molecular Weight : 471.57 g/mol
- Structure : The compound features a sulfonamide group linked to a dioxo-dihydroanthracene structure which is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds in the anthracene class often exhibit enzyme inhibitory properties. For instance, sulfonamide derivatives have shown significant inhibition of carbonic anhydrases, which play a role in various physiological processes including tumor growth and metastasis .
- Antitumor Activity : Preliminary studies suggest that derivatives of anthracene can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell signaling pathways .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens, indicating a potential for broad-spectrum antimicrobial activity .
In Vitro Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : In vitro assays showed that anthracene derivatives could inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The compounds exhibited IC50 values ranging from 0.8 µM to 11.4 µM, indicating potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : Molecular docking studies have suggested that these compounds interact with key proteins involved in cancer progression and survival, potentially leading to enhanced apoptosis in malignant cells .
Case Studies
A notable case study involved the synthesis and evaluation of sulfonamide derivatives similar to this compound. These studies highlighted:
- Selectivity : Certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
- Synergistic Effects : Combinations with existing chemotherapeutic agents showed enhanced efficacy in reducing tumor size in animal models, suggesting that this compound could be a valuable addition to cancer treatment regimens .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Synthesis Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | >75% yield |
| Solvent | Dry dichloroethane | Minimizes hydrolysis |
| Amine ratio | 1.2:1 (amine:intermediate) | Prevents unreacted sulfonyl chloride |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?
Answer:
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve impurities. Retention time consistency (±0.1 min) confirms purity >95% .
- Mass spectrometry (HR-ESI-MS) : Exact mass analysis (e.g., [M+H]+) confirms molecular formula. For example, a calculated mass of 413.12 Da vs. observed 413.10 Da ensures structural fidelity .
- 1H/13C NMR : Key signals include:
Note : X-ray crystallography (as in related sulfonamide anthraquinones) resolves ambiguities in regiochemistry and hydrogen bonding .
Advanced: How does the sulfonamide group influence the compound’s electronic properties and binding affinity in molecular recognition applications?
Answer:
The sulfonamide group enhances:
- Electron-withdrawing effects : Stabilizes the anthraquinone π-system, shifting UV-Vis absorption maxima (e.g., λmax ~450 nm vs. 420 nm for non-sulfonamide analogs) .
- Hydrogen bonding : The NH group acts as a hydrogen bond donor, critical for interactions with biological targets (e.g., enzymes) or metal ions in sensor applications.
- Solubility : Polar sulfonamide improves aqueous solubility, facilitating in vitro assays .
Example : In fluorescent sensors, the sulfonamide-anthraquinone conjugate shows a 5-fold fluorescence quenching upon binding Cu²⁺ due to intramolecular charge transfer .
Advanced: What strategies can resolve contradictions in reported biological activities, such as antimicrobial efficacy across derivatives?
Answer: Contradictions arise from structural variations (e.g., substituent position) and assay conditions. Resolution strategies include:
Structure-activity relationship (SAR) studies : Compare dimethylamino-propyl sulfonamide derivatives with carboxamide analogs (e.g., RH9 in ).
Standardized assays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and MIC protocols (CLSI guidelines).
Cellular uptake analysis : LC-MS quantifies intracellular concentrations to distinguish poor permeability from true lack of activity .
Q. Table 2: Comparative Bioactivity of Anthraquinone Derivatives
| Derivative | MIC (μg/mL) vs. S. aureus | Key Structural Feature |
|---|---|---|
| Target sulfonamide | 12.5 | Sulfonamide, dimethylamino |
| RH9 (carboxamide analog) | 27.6 | Carboxamide, hydroxyl |
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and validate these predictions experimentally?
Answer:
- Molecular docking (AutoDock Vina) : Models interactions with targets like DNA topoisomerase IV. The dimethylamino group shows favorable binding in the enzyme’s hydrophobic pocket (ΔG = -8.2 kcal/mol) .
- DFT calculations : Predict electronic transitions (TD-DFT) and compare with experimental UV-Vis spectra to validate excited-state behavior .
- Validation :
Advanced: What analytical challenges arise in quantifying degradation products of this compound under physiological conditions?
Answer:
- Degradation pathways : Hydrolysis of the sulfonamide group or oxidation of the dimethylamino moiety generates polar metabolites.
- LC-MS/MS methods : Use hydrophilic interaction chromatography (HILIC) and MRM transitions (e.g., m/z 413 → 285 for parent ion) to separate degradation products .
- Forced degradation studies : Expose to pH 1–13 buffers and UV light to identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
